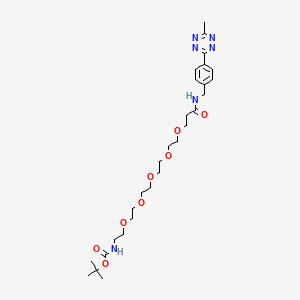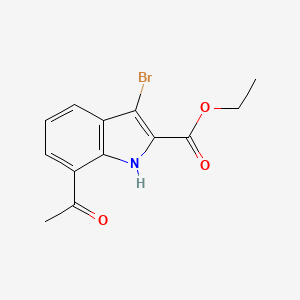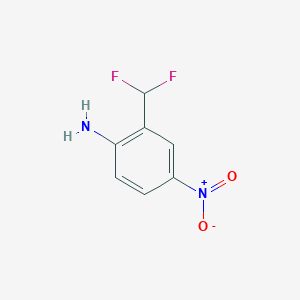![molecular formula C22H33NO4 B14034155 tert-Butyl benzyl(2-(hydroxymethyl)-1-oxaspiro[4.5]decan-8-yl)carbamate](/img/structure/B14034155.png)
tert-Butyl benzyl(2-(hydroxymethyl)-1-oxaspiro[4.5]decan-8-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TERT-BUTYL BENZYL((5S,8S)-2-(HYDROXYMETHYL)-1-OXASPIRO[45]DECAN-8-YL)CARBAMATE is a complex organic compound with a unique structure that includes a spirocyclic framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL BENZYL((5S,8S)-2-(HYDROXYMETHYL)-1-OXASPIRO[4.5]DECAN-8-YL)CARBAMATE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Spirocyclic Core: This involves the cyclization of a suitable precursor to form the spirocyclic framework.
Introduction of the Hydroxymethyl Group: This step involves the addition of a hydroxymethyl group to the spirocyclic core.
Carbamate Formation: The final step involves the reaction of the intermediate with tert-butyl isocyanate to form the carbamate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and efficient purification methods.
Analyse Chemischer Reaktionen
Types of Reactions
TERT-BUTYL BENZYL((5S,8S)-2-(HYDROXYMETHYL)-1-OXASPIRO[4.5]DECAN-8-YL)CARBAMATE can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
TERT-BUTYL BENZYL((5S,8S)-2-(HYDROXYMETHYL)-1-OXASPIRO[4.5]DECAN-8-YL)CARBAMATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes involving spirocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of TERT-BUTYL BENZYL((5S,8S)-2-(HYDROXYMETHYL)-1-OXASPIRO[4.5]DECAN-8-YL)CARBAMATE involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the spirocyclic core can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spirocyclic Compounds: Compounds with similar spirocyclic frameworks.
Carbamates: Compounds with similar carbamate groups.
Benzyl Derivatives: Compounds with similar benzyl groups.
Uniqueness
TERT-BUTYL BENZYL((5S,8S)-2-(HYDROXYMETHYL)-1-OXASPIRO[4.5]DECAN-8-YL)CARBAMATE is unique due to its combination of a spirocyclic core, a hydroxymethyl group, and a carbamate group. This combination of functional groups provides it with unique chemical and biological properties that are not found in other similar compounds.
Eigenschaften
Molekularformel |
C22H33NO4 |
|---|---|
Molekulargewicht |
375.5 g/mol |
IUPAC-Name |
tert-butyl N-benzyl-N-[2-(hydroxymethyl)-1-oxaspiro[4.5]decan-8-yl]carbamate |
InChI |
InChI=1S/C22H33NO4/c1-21(2,3)27-20(25)23(15-17-7-5-4-6-8-17)18-9-12-22(13-10-18)14-11-19(16-24)26-22/h4-8,18-19,24H,9-16H2,1-3H3 |
InChI-Schlüssel |
FTIUVUJVFPFMID-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(CC1=CC=CC=C1)C2CCC3(CC2)CCC(O3)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-([1,4'-Bipiperidin]-1'-ylmethyl)-7-bromo-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid](/img/structure/B14034090.png)
![Tert-butyl 3-(4-(2-(((benzyloxy)carbonyl)amino)ethyl)-2-fluorophenyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14034092.png)
![(S)-tert-butyl 1-(6-fluoro-1H-benzo[d]imidazol-2-yl)ethylcarbamate](/img/structure/B14034096.png)

![(1R,2R)-Methyl 5'-methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylate](/img/structure/B14034103.png)
![tert-Butyl (S)-3-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B14034119.png)



![Rel-(1R,5S,6s)-6-ethynyl-3-oxabicyclo[3.1.0]hexane](/img/structure/B14034143.png)


